molecular formula C12H21NO5 B13659326 Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate

Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate

Cat. No.: B13659326
M. Wt: 259.30 g/mol
InChI Key: NENIICQHVGXUGJ-UHFFFAOYSA-N
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Description

Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate is a pyrrolidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a hydroxy group at the 3-position of the pyrrolidine ring, and a methyl ester functional group. This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly for constructing nitrogen-containing heterocycles or peptide-like structures. The Boc group enhances stability during synthetic processes while allowing selective deprotection under mild acidic conditions. The hydroxy group contributes to polarity and hydrogen-bonding capacity, influencing solubility and reactivity. The methyl ester moiety provides a handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification reactions.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-5-12(16,8-13)7-9(14)17-4/h16H,5-8H2,1-4H3

InChI Key

NENIICQHVGXUGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)OC)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate typically involves:

  • Construction of the pyrrolidine ring with a hydroxy substituent at the 3-position.
  • Protection of the pyrrolidine nitrogen with a Boc group.
  • Introduction of the methyl acetate moiety at the 2-position of the pyrrolidine ring.

The synthetic challenge lies in selective functionalization and protection steps to avoid side reactions and achieve high purity and yield.

Synthesis of 1-N-Boc-3-hydroxypyrrolidine Intermediate

A key intermediate in the synthesis is 1-N-Boc-3-hydroxypyrrolidine. According to patent CN102249971A, the synthesis of this intermediate involves:

  • Starting from a suitable pyrrolidine derivative.
  • Introduction of the hydroxy group at the 3-position via controlled oxidation or ring functionalization.
  • Protection of the nitrogen with the Boc group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

This process ensures selective protection of the nitrogen while maintaining the hydroxy functionality intact.

Preparation of this compound

The final compound can be synthesized by coupling the 1-N-Boc-3-hydroxypyrrolidine intermediate with a methyl acetate derivative or via direct esterification reactions.

A representative synthetic route based on analogous pyrrolidine derivatives includes:

  • Activation of the carboxylic acid or halide derivative of the acetate moiety.
  • Nucleophilic substitution or esterification with the hydroxy-substituted pyrrolidine.
  • Purification by crystallization or chromatography to isolate the methyl ester.

Related Pyrrolidine Derivative Syntheses

Insights from related pyrrolidine compound preparations provide valuable guidance:

Step Description Reagents/Conditions Notes
Ring closure Cyclization of amino acid derivatives to form pyrrolidine ring Malic acid and methylamine in toluene or xylene, reflux with water removal Efficient ring closure with high purity intermediate
Reduction Conversion of cyclic intermediates to hydroxy-pyrrolidine Sodium borohydride or boron-based reducing agents in tetrahydrofuran (THF), inert atmosphere Avoids harsh reagents, improves safety and yield
Boc protection Protection of pyrrolidine nitrogen Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), organic solvent Standard method to protect amines, compatible with hydroxy groups
Esterification Formation of methyl acetate side chain Methyl chloroacetate or methyl bromoacetate, base (e.g., sodium hydride), solvent (DMF) Nucleophilic substitution on hydroxy or amino group to form ester

Example Preparation Procedure (Adapted)

  • Ring Closure and Hydroxy Introduction:
    • React malic acid with methylamine in a solvent such as toluene under reflux with water removal to form a hydroxy-substituted pyrrolidine intermediate.
  • Reduction:
    • Treat the intermediate with sodium borohydride in THF under nitrogen atmosphere at 0–30 °C to reduce any ketone or aldehyde groups, forming 3-hydroxy-1-methylpyrrolidine.
  • Boc Protection:
    • Add di-tert-butyl dicarbonate and a base to the hydroxy-pyrrolidine in an organic solvent to protect the nitrogen as Boc.
  • Esterification:
    • React the Boc-protected hydroxy pyrrolidine with methyl chloroacetate in the presence of a base like sodium hydride in DMF to form this compound.
  • Purification:
    • Purify the product by extraction, drying, and chromatography or crystallization.

Summary Table of Preparation Methods

Preparation Step Typical Reagents Conditions Yield/Notes References
Ring closure to form hydroxy-pyrrolidine Malic acid, methylamine, toluene/xylene Reflux with water removal, 14–18 h High purity intermediate, solid isolation
Reduction to hydroxy pyrrolidine Sodium borohydride, THF, inert gas 0–30 °C, 2–4 h Safe, efficient reduction
Boc protection Di-tert-butyl dicarbonate, base (TEA), organic solvent Room temperature to mild heating Standard amine protection
Esterification Methyl chloroacetate, sodium hydride, DMF Ambient to 100 °C, under N2 Formation of methyl ester side chain

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of 2-(1-Boc-3-oxo-3-pyrrolidinyl)acetate.

    Reduction: Formation of 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)ethanol.

    Deprotection: Formation of 2-(3-hydroxy-3-pyrrolidinyl)acetate.

Scientific Research Applications

Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors in the central nervous system.

Comparison with Similar Compounds

Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate (CAS: 154594-14-6)

  • Structure : Features a benzyl-protected pyrrolidine with an ylidene (double bond) at the 3-position and a methyl ester .
  • Key Differences: The benzyl group requires hydrogenolysis for deprotection, contrasting with the acid-labile Boc group in the target compound. The ylidene moiety increases rigidity and reactivity in conjugate additions, unlike the hydroxy group in the target, which enhances hydrogen bonding.

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9)

  • Structure : A pyrrolidone (cyclic amide) with a carboxylic acid group at the 3-position and a methyl group at the 1-position .
  • Key Differences :
    • The carboxylic acid group offers higher acidity (pKa ~4-5) compared to the methyl ester (pKa ~8-10) in the target compound.
    • Lacks protective groups, making it less versatile in multi-step syntheses.

Functional Group Variations: Esters and Protecting Groups

Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate

  • Structure : An imidazole-containing ethyl ester with phenyl substituents .
  • Key Differences :
    • The ethyl ester group hydrolyzes slower than the methyl ester in the target compound, affecting reaction kinetics.
    • Imidazole rings exhibit aromatic character and metal-coordination capabilities absent in pyrrolidine derivatives.

Methyl 2-[Bis(benzylthio)phosphoryl]acetate

  • Structure : A phosphorylated ester used as a Horner–Wadsworth–Emmons (HWE) reagent .
  • Key Differences :
    • The phosphoryl group enables stereoselective synthesis of α,β-unsaturated esters, unlike the target compound’s role as a protected intermediate.
    • Benzylthio groups confer stability under basic conditions, contrasting with the Boc group’s acid sensitivity.

Key Findings

  • Protective Group Strategy : The Boc group in the target compound offers synthetic flexibility compared to benzyl or unprotected analogues, enabling orthogonal deprotection .
  • Reactivity : The hydroxy group in the target compound enhances polarity and participation in hydrogen-bond-directed assemblies, unlike the ylidene or imidazole moieties in analogues .
  • Ester Hydrolysis : Methyl esters (target compound) hydrolyze faster than ethyl esters (), impacting shelf life and reaction design .

Biological Activity

Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group on the hydroxyl group. Its chemical structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

The presence of the pyrrolidine moiety suggests potential interactions with biological targets, particularly in neuropharmacology and cancer research.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds structurally related to this compound. For instance, derivatives containing similar functional groups have shown significant antiproliferative activity against various cancer cell lines, including:

  • MCF7 : Breast cancer
  • A549 : Lung carcinoma
  • HCT116 : Colon cancer

In one study, compounds with similar structures exhibited IC50 values ranging from 45 to 97 nM against MCF7 and HCT116 cells, indicating potent cytotoxic effects .

CompoundCell LineIC50 (nM)
Compound AMCF745
Compound BHCT11697
Compound CA54976

The mechanism by which this compound exerts its biological effects may involve:

  • Cell Cycle Arrest : Research indicates that certain derivatives induce cell cycle arrest at the G1 phase, leading to apoptosis in cancer cells. For example, compound 14 was shown to increase the percentage of cells in the G0-G1 phase significantly compared to controls .
  • Apoptosis Induction : Compounds related to this structure have been observed to induce apoptosis through various pathways, including caspase activation and mitochondrial membrane potential disruption .

Study on Antiproliferative Effects

In an experimental setup, this compound was tested against several cancer cell lines. The results demonstrated varying degrees of antiproliferative activity:

  • MCF7 Cell Line
    • Treatment resulted in a significant reduction in cell viability at concentrations above 50 μM.
    • The highest cytotoxicity was observed at a concentration of 100 μM.
  • A549 Cell Line
    • Similar trends were noted, with a notable IC50 value indicating effective inhibition of cell growth.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-component reactions (e.g., Ugi reactions) or stepwise functionalization of pyrrolidine derivatives. For example, the Boc-protected pyrrolidine core can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Enolate Formation : Using bases like NaH in THF to generate intermediates for alkylation or esterification.
  • Protection/Deprotection : Strategic use of tert-butoxycarbonyl (Boc) groups to protect amines during synthesis.
  • Esterification : Reaction of hydroxyl-pyrrolidine intermediates with methyl acetate derivatives under acidic or basic conditions.
    Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (0–25°C for Boc stability), and stoichiometry to maximize yield (typically 60–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrrolidine ring, Boc-protection (δ ~1.4 ppm for tert-butyl), and ester groups (δ ~3.7 ppm for OCH₃).
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl O-H).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₂₃NO₅).
  • X-ray Diffraction (XRD) : Resolves stereochemistry and crystal packing, though limited to crystalline derivatives .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the stereochemical and conformational properties of this compound?

  • Methodological Answer : Single-crystal XRD analysis (e.g., CuKα radiation, λ = 1.54184 Å) reveals:

  • Space Group : Monoclinic C2/c (common for chiral pyrrolidines).
  • Cell Parameters : Example a = 29.96 Å, b = 20.40 Å, c = 14.23 Å, β = 132.8°, Z = 7.
  • Hydrogen Bonding : Intermolecular N–H⋯O bonds stabilize dimeric structures, influencing solubility and reactivity.
  • Torsional Angles : C3–C4–C6–C9 angles (e.g., −126.2°) indicate non-planar conformations critical for bioactivity .

Q. What strategies address contradictions in reported biological activities of pyrrolidine derivatives like this compound?

  • Methodological Answer : Discrepancies arise from:

  • Structural Variants : Minor changes (e.g., thioacetate vs. acetate in ) alter enzyme binding.
  • Assay Conditions : pH, solvent (DMSO vs. aqueous buffer), and cell-line specificity (e.g., HEK293 vs. HeLa).
    Solutions include:
  • Dose-Response Curves : IC₅₀ comparisons under standardized conditions.
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with targets like kinases or GPCRs.
  • Meta-Analysis : Cross-referencing PubChem bioactivity data with in-house assays .

Q. How can computational methods predict the metabolic stability and toxicity of this compound?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate parameters:
  • LogP : ~1.5 (moderate lipophilicity for blood-brain barrier penetration).
  • CYP450 Inhibition : Risk of off-target effects if aromatic substituents are present.
  • Density Functional Theory (DFT) : Calculates hydrolysis rates of the ester group under physiological pH.
  • Toxicity Screening : Ames test simulations (e.g., ProTox-II) assess mutagenicity risks .

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